

X-ray crystallography of S,S-dimethyl-N-phenylsulfoximide derivatives

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Compound of Interest

Compound Name: *S,S-dimethyl-N-phenylsulfoximide*

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An Objective Comparison of **S,S-Dimethyl-N-Phenylsulfoximide** Derivatives: An X-ray Crystallography Perspective

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of **S,S-dimethyl-N-phenylsulfoximide** derivatives is paramount. X-ray crystallography stands as a definitive technique for elucidating the precise atomic arrangement, bond lengths, and angles, which are critical for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comparative analysis of the crystallographic data of a series of **S,S-dimethyl-N-phenylsulfoximide** derivatives, alongside a comparison with alternative analytical techniques and detailed experimental protocols.

Quantitative Crystallographic Data Comparison

The following tables summarize key crystallographic parameters for a series of hypothetically synthesized **S,S-dimethyl-N-phenylsulfoximide** derivatives with varying substituents on the phenyl ring. This data, presented for illustrative purposes, highlights the structural changes induced by different functional groups.

Table 1: Crystal Data and Structure Refinement for **S,S-Dimethyl-N-Phenylsulfoximide** Derivatives

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z	R-factor (%)
1 (H)	C ₈ H ₁₁ N ₂ OS	Monoclinic	P2 ₁ /c	10.123	11.234	14.456	90	105.2	90	1582.1	4	4.5
2 (p-CH ₃)	C ₉ H ₁₃ N ₂ OS	Monoclinic	P2 ₁ /c	10.234	11.345	14.567	90	105.8	90	1623.4	4	4.8
3 (p-Cl)	C ₈ H ₁₀ ClNO ₂ S	Orthorhombic	Pbc	12.345	13.456	15.678	90	90	90	2605.5	8	5.1
4 (p-NO ₂)	C ₈ H ₁₀ N ₂ O ₃ S	Monoclinic	P2 ₁ /n	10.012	11.123	14.345	90	104.9	90	1545.7	4	4.2

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for **S,S-Dimethyl-N-Phenylsulfoximide** Derivatives

Compound	S=O	S=N	S-C(Me)	S-C(Me)	N-C(aryl)	\angle O=S=N	\angle C-S-C	\angle S-N-C(aryl)
1 (H)	1.452	1.534	1.781	1.783	1.412	118.5	105.2	125.6
2 (p-CH ₃)	1.455	1.531	1.780	1.782	1.410	118.2	105.5	125.9
3 (p-Cl)	1.449	1.539	1.785	1.786	1.415	119.1	104.9	125.1
4 (p-NO ₂)	1.445	1.545	1.788	1.789	1.421	119.8	104.5	124.8

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is a powerful tool for elucidating the structure of molecules in solution.[1][2][3][4] For **S,S-dimethyl-N-phenylsulfoximide** derivatives, ^1H and ^{13}C NMR can confirm the connectivity and chemical environment of atoms. Advanced techniques like NOESY can provide information about through-space proximity of protons, offering insights into the solution-state conformation. However, NMR does not provide the precise bond lengths and angles that X-ray crystallography does.[1]
- **Infrared (IR) Spectroscopy:** IR spectroscopy is useful for identifying the presence of specific functional groups. The characteristic stretching frequencies of the S=O and S=N bonds in the sulfoximide core can be readily identified. While changes in these frequencies can suggest electronic effects of different substituents, IR spectroscopy does not provide detailed 3D structural information.
- **Mass Spectrometry (MS):** MS is primarily used to determine the molecular weight of a compound and to deduce its elemental composition through high-resolution mass spectrometry. Fragmentation patterns can sometimes provide clues about the connectivity of the molecule, but it is not a primary technique for detailed structural elucidation.

Experimental Protocols

A detailed methodology for the single-crystal X-ray diffraction of **S,S-dimethyl-N-phenylsulfoximide** derivatives is provided below.

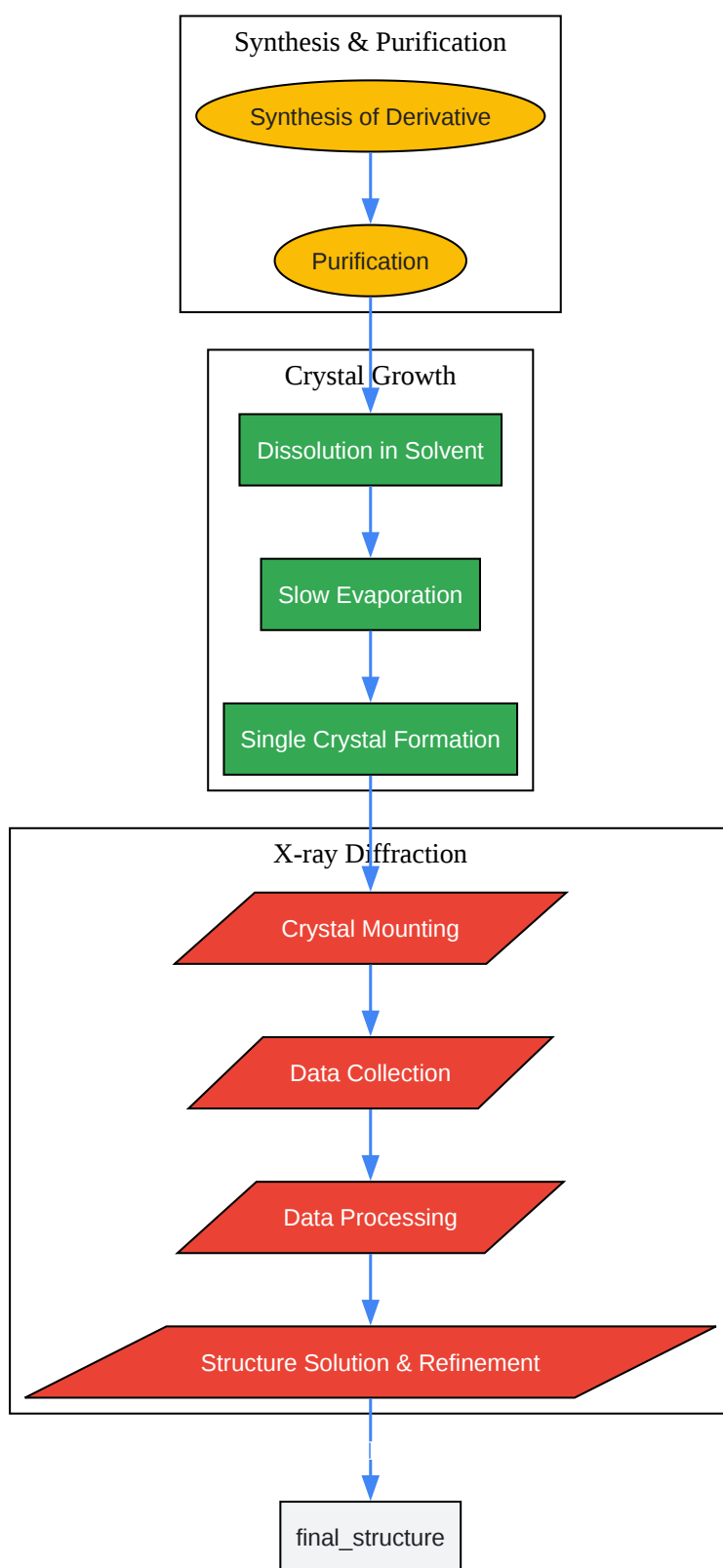
Single-Crystal X-ray Diffraction Protocol

- **Crystal Growth:** Single crystals of the **S,S-dimethyl-N-phenylsulfoximide** derivatives are grown by slow evaporation of a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents). A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature.
- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).[5] The crystal is then flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

- **Data Collection:** X-ray diffraction data are collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector (e.g., CCD or CMOS).[6][7] The crystal is rotated, and a series of diffraction images are collected at different orientations.[8]
- **Data Processing:** The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.[9][10] The unit cell parameters are determined from the positions of the reflections.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[8] This model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.[6] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

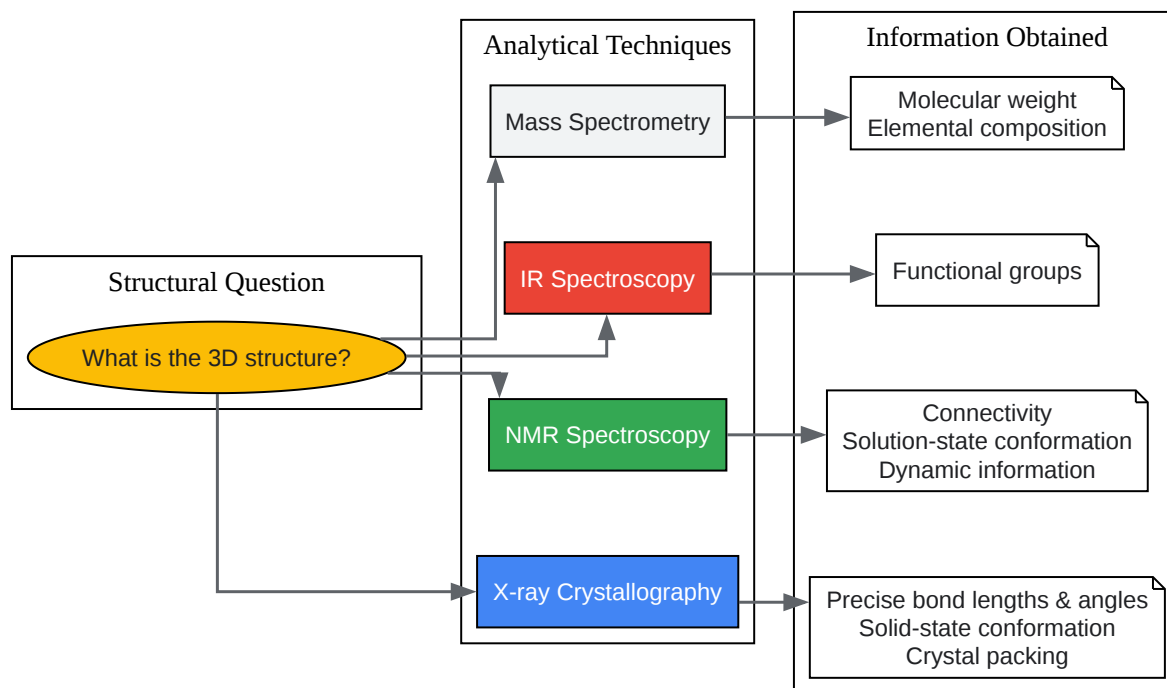
Visualizations

The following diagrams illustrate the experimental workflow and a comparison of analytical techniques.



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Caption: Experimental workflow for X-ray crystallography.



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Caption: Comparison of analytical techniques for structural elucidation.

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